N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide
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Overview
Description
N1-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the subsequent functionalization to introduce the oxalamide moiety. Common reagents used in these reactions include strong bases, oxidizing agents, and protective groups to ensure selective reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to simplify the structure or to convert functional groups into more reactive forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.4]nonane: Shares the spirocyclic core but lacks the oxalamide and dihydrobenzo[dioxin] moieties.
2,3-Dihydrobenzo[b][1,4]dioxin: Contains the dioxin structure but does not have the spirocyclic or oxalamide components.
Uniqueness
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide is unique due to its combination of a spirocyclic core, an oxalamide linkage, and a dihydrobenzo[dioxin] moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c21-16(19-10-13-11-25-18(26-13)5-1-2-6-18)17(22)20-12-3-4-14-15(9-12)24-8-7-23-14/h3-4,9,13H,1-2,5-8,10-11H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAWPILHCKLBDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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